tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-phenylpyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-pivaloylpyrrolidine-1-carboxylate is unique due to its pivaloyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and useful in specific synthetic and research applications .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 2-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)11(16)10-8-7-9-15(10)12(17)18-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
ATXQTVOVNDFKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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